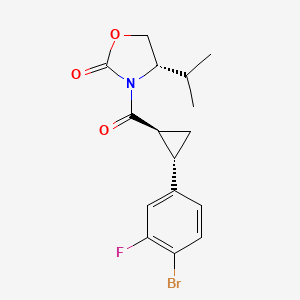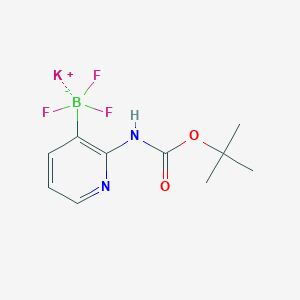
1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is an organic compound that features a benzene ring substituted with benzyloxy, chloro, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents and ligands to facilitate the halogen exchange and improve yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification methods such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the benzyloxy group can influence its reactivity and binding affinity to specific enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-2-iodo-4-tert-octylbenzene
- 1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole
- 1-Benzyloxy-5-phenyltetrazole derivatives
Uniqueness
1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of chloro, fluoro, and iodo groups allows for diverse chemical transformations and applications that may not be possible with other similar compounds.
Properties
Molecular Formula |
C13H9ClFIO |
|---|---|
Molecular Weight |
362.56 g/mol |
IUPAC Name |
3-chloro-1-fluoro-2-iodo-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9ClFIO/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZEGWPBCTXIDDMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)

![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)







